molecular formula C13H24N2O2 B2455691 N-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide CAS No. 2095939-61-8

N-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide

Cat. No.: B2455691
CAS No.: 2095939-61-8
M. Wt: 240.347
InChI Key: JSLQEGHFPQGZAN-UHFFFAOYSA-N
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Description

N-(2-azaspiro[45]dec-4-ylmethyl)-2-methoxyacetamide is a synthetic organic compound characterized by its unique spirocyclic structure

Mechanism of Action

Target of Action

The primary targets of N-(2-azaspiro[4It is known that azaspiro compounds, which this molecule belongs to, have been found to be highly active against various cell lines

Mode of Action

The exact mode of action of N-(2-azaspiro[4The synthesis of similar azaspiro compounds involves a tandem radical addition and dearomatizing cyclization process . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target molecules.

Biochemical Pathways

The specific biochemical pathways affected by N-(2-azaspiro[4Azaspiro compounds are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of N-(2-azaspiro[4Azaspiro compounds are known to exhibit a variety of biological activities, suggesting that this compound may have similar effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide typically involves a multi-step process. One efficient method includes the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction undergoes a tandem radical addition and dearomatizing cyclization process . The resultant products can be further converted into various derivatives, including difluoroalkylated quinolinone and saturated spirocyclohexanone scaffolds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include ethyl bromodifluoroacetate for difluoroalkylation, and various oxidizing and reducing agents for oxidation and reduction reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include difluoroalkylated quinolinone, saturated spirocyclohexanone scaffolds, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azaspiro derivatives such as:

Uniqueness

N-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide is unique due to its specific spirocyclic structure and the presence of a methoxyacetamide group. This combination of structural features may confer unique biological activities and chemical reactivity compared to other azaspiro compounds.

Properties

IUPAC Name

N-(2-azaspiro[4.5]decan-4-ylmethyl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-17-9-12(16)15-8-11-7-14-10-13(11)5-3-2-4-6-13/h11,14H,2-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLQEGHFPQGZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1CNCC12CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095939-61-8
Record name N-({2-azaspiro[4.5]decan-4-yl}methyl)-2-methoxyacetamide
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